molecular formula C17H19FN2O3 B7640306 4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid

4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid

Cat. No. B7640306
M. Wt: 318.34 g/mol
InChI Key: DTKFTCHKRLVKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid is a chemical compound that belongs to the class of fluoroquinolone antibiotics. It is also known by its generic name, Pazufloxacin. This compound has been synthesized and extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Pazufloxacin has been extensively studied for its potential therapeutic applications in the treatment of bacterial infections. It has shown promising results in the treatment of respiratory tract infections, urinary tract infections, and skin and soft tissue infections. It has also been studied for its potential use in the treatment of sexually transmitted infections such as gonorrhea.

Mechanism of Action

Pazufloxacin works by inhibiting the bacterial enzyme DNA gyrase, which is responsible for the replication and transcription of bacterial DNA. By inhibiting this enzyme, Pazufloxacin prevents the bacteria from multiplying and causes them to eventually die off. This mechanism of action is similar to that of other fluoroquinolone antibiotics.
Biochemical and Physiological Effects:
Pazufloxacin has been shown to have a broad spectrum of activity against a wide range of bacteria. It has also been shown to have good tissue penetration and bioavailability, which makes it an effective antibiotic for the treatment of infections. However, like all antibiotics, Pazufloxacin can also cause some adverse effects such as gastrointestinal disturbances, allergic reactions, and drug interactions.

Advantages and Limitations for Lab Experiments

One of the advantages of using Pazufloxacin in lab experiments is its broad spectrum of activity against a wide range of bacteria. This makes it a useful tool for studying the mechanisms of bacterial infection and the development of new antibiotics. However, the complex synthesis method and high cost of Pazufloxacin can be a limitation for its use in lab experiments.

Future Directions

There are several future directions for the study of Pazufloxacin. One area of research is the development of new derivatives of Pazufloxacin with improved activity and reduced toxicity. Another area of research is the study of the mechanism of action of Pazufloxacin and the development of new antibiotics based on this mechanism. Lastly, the clinical trials of Pazufloxacin for the treatment of different bacterial infections need to be conducted to determine its full potential as an antibiotic.
Conclusion:
In conclusion, Pazufloxacin is a promising antibiotic that has been extensively studied for its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of Pazufloxacin and its derivatives can lead to the development of new antibiotics that can combat the growing problem of antibiotic resistance.

Synthesis Methods

The synthesis of Pazufloxacin involves several steps, starting from the reaction between 5-fluoro-1H-indole-3-carboxylic acid and ethyl chloroformate to form the intermediate compound, 2-(5-fluoro-1H-indol-3-yl)acetic acid ethyl ester. This intermediate is then reacted with cyclohexylamine to form Pazufloxacin. The process of synthesis is complex and requires a high level of expertise in organic chemistry.

properties

IUPAC Name

4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c18-12-3-6-15-14(8-12)11(9-19-15)7-16(21)20-13-4-1-10(2-5-13)17(22)23/h3,6,8-10,13,19H,1-2,4-5,7H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKFTCHKRLVKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)CC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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